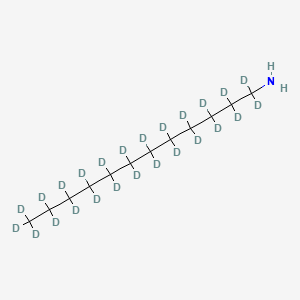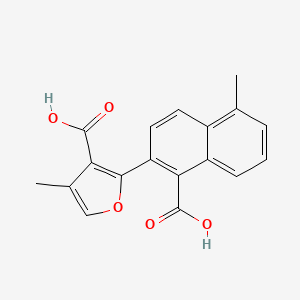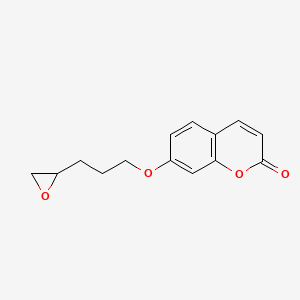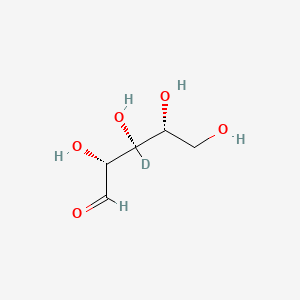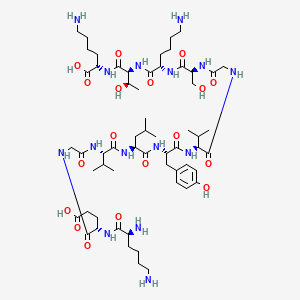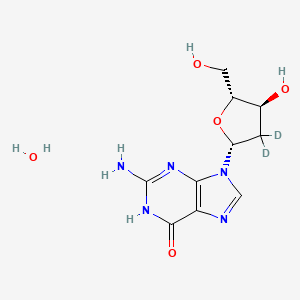
2'-Deoxyguanosine-d2-1 (monohydrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-脱氧鸟苷-d2-1(一水合物)是 2’-脱氧鸟苷一水合物的氘标记衍生物。该化合物是一种内源性代谢物,主要用于科学研究。 氘标记使其在药代动力学和代谢谱分析中特别有用 .
准备方法
合成路线和反应条件: 2’-脱氧鸟苷-d2-1(一水合物)的合成涉及将氘掺入 2’-脱氧鸟苷分子中。这通常通过在受控条件下进行氢-氘交换反应来实现。 反应条件通常包括使用氘代溶剂和催化剂来促进交换过程 .
工业生产方法: 2’-脱氧鸟苷-d2-1(一水合物)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保产品的纯度和一致性。 常用先进的色谱技术来分离和纯化氘代化合物 .
化学反应分析
反应类型: 2’-脱氧鸟苷-d2-1(一水合物)会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 该反应涉及添加氢或去除氧。常见的还原剂包括硼氢化钠和氢化铝锂。
常见试剂和条件:
氧化: 过氧化氢、高锰酸钾。
还原: 硼氢化钠、氢化铝锂。
取代: 卤素、亲核试剂.
主要生成产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生各种氧化衍生物,而还原可能会产生化合物的还原形式 .
科学研究应用
2’-脱氧鸟苷-d2-1(一水合物)在科学研究中具有广泛的应用:
化学: 用作研究反应机制和途径的示踪剂。
生物学: 用于代谢研究,以了解氘标记化合物在生物系统中的作用。
医学: 用于药代动力学研究,以评估药物的吸收、分布、代谢和排泄。
工业: 应用于新药开发和质量控制流程.
5. 作用机理
2’-脱氧鸟苷-d2-1(一水合物)的作用机理涉及其掺入核酸。氘标记允许在各种生物系统中追踪和量化该化合物。 这有助于了解代谢途径以及氘取代对药物药代动力学和代谢谱的影响 .
类似化合物:
2’-脱氧鸟苷一水合物: 该化合物的非氘代形式。
2’-脱氧腺苷一水合物: 另一种脱氧核苷,具有类似的结构,但核碱基不同。
2’-脱氧胞苷一水合物: 具有胞嘧啶作为核碱基的脱氧核苷.
独特性: 2’-脱氧鸟苷-d2-1(一水合物)由于其氘标记而具有独特性,这在药代动力学和代谢研究中提供了明显的优势。 氘原子可以改变化合物的代谢稳定性和药代动力学特性,使其成为药物开发和研究中的一种有价值的工具 .
作用机制
The mechanism of action of 2’-Deoxyguanosine-d2-1 (monohydrate) involves its incorporation into nucleic acids. The deuterium labeling allows for the tracking and quantification of the compound in various biological systems. This helps in understanding the metabolic pathways and the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of drugs .
相似化合物的比较
2’-Deoxyguanosine monohydrate: The non-deuterated form of the compound.
2’-Deoxyadenosine monohydrate: Another deoxyribonucleoside with a similar structure but different nucleobase.
2’-Deoxycytidine monohydrate: A deoxyribonucleoside with cytosine as the nucleobase.
Uniqueness: 2’-Deoxyguanosine-d2-1 (monohydrate) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in drug development and research .
属性
分子式 |
C10H15N5O5 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4S,5R)-3,3-dideuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i1D2; |
InChI 键 |
LZSCQUCOIRGCEJ-KGPNNXCLSA-N |
手性 SMILES |
[2H]C1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)[2H].O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


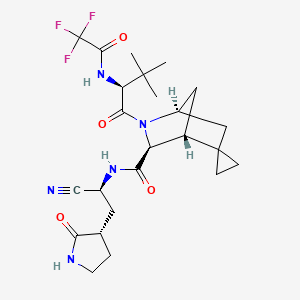

![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
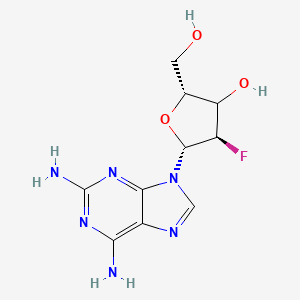
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)

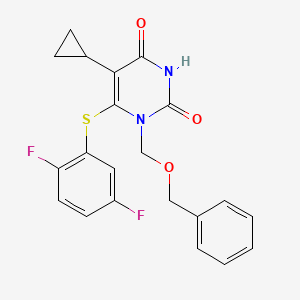
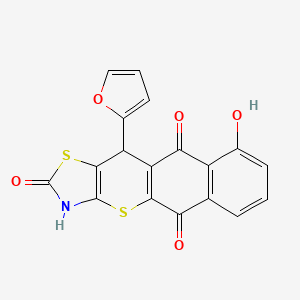
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
